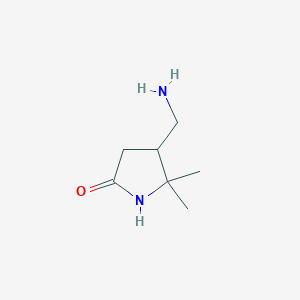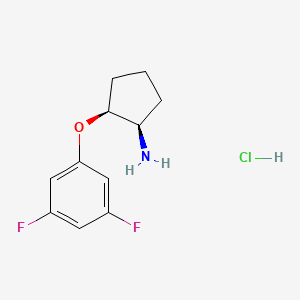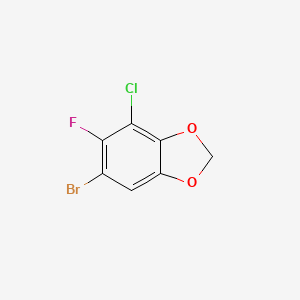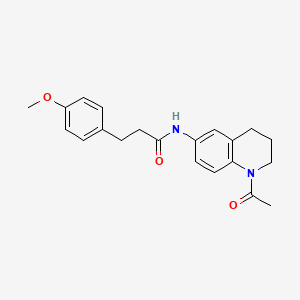
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide, also known as AQ-RA 741, is a molecule that has been synthesized for potential use in scientific research. This molecule has a unique chemical structure that makes it a promising candidate for studying various biochemical and physiological effects. In
科学的研究の応用
Structural Properties and Coordination Behavior
Quinoline derivatives exhibit diverse spatial orientations affecting their coordination behavior with ions. For example, certain amide derivatives of quinoline form tweezer-like geometries and channel-like structures through self-assembly, indicating potential for designing molecular receptors and sensors (Kalita & Baruah, 2010). This suggests that derivatives like N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide could be explored for similar applications, leveraging their structural adaptability for molecular recognition or self-assembly in materials science.
Fluorescence and Labeling Applications
Quinoline derivatives have been investigated for their strong fluorescence in wide pH ranges, making them valuable as fluorescent labeling reagents in biomedical analysis. For instance, 6-methoxy-4-quinolone exhibits stable and strong fluorescence, useful for labeling and detecting carboxylic acids (Hirano et al., 2004). This characteristic points towards the potential of using N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide in fluorescence-based sensors or markers, given its structural similarities.
Pharmaceutical Research
Quinoline derivatives have been synthesized and evaluated for various biological activities, including antiproliferative effects against cancer cell lines (Tseng et al., 2013). This indicates a broader scope for researching N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide in pharmaceutical contexts, potentially exploring its efficacy as a therapeutic agent against specific diseases, given the antiproliferative properties of related compounds.
特性
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-15(24)23-13-3-4-17-14-18(8-11-20(17)23)22-21(25)12-7-16-5-9-19(26-2)10-6-16/h5-6,8-11,14H,3-4,7,12-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPIGJNBVAAOGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(4-methoxyphenyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[3-(Diethylsulfamoyl)phenyl]formamido}-3-methylbutanoic acid](/img/structure/B2752100.png)
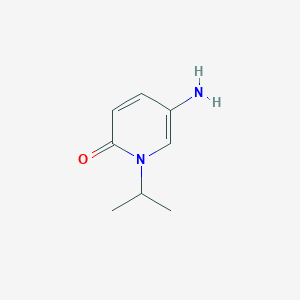
![5-(1,3-benzodioxol-5-yl)-3-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2752103.png)
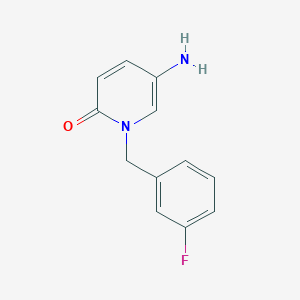
![N-[1-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,1-dimethylpyrazole-3-carboxamide](/img/structure/B2752109.png)
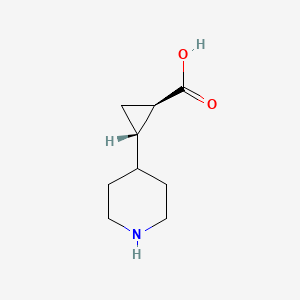

![(2-bromophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2752112.png)
![5-Chloro-6-[(1-methylpyrrolidin-2-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2752116.png)

